molecular formula C6H10Hg B14746554 Mercury, di-2-propenyl- CAS No. 2097-71-4

Mercury, di-2-propenyl-

Cat. No.: B14746554
CAS No.: 2097-71-4
M. Wt: 282.74 g/mol
InChI Key: AQYFPYBUJYFOJA-UHFFFAOYSA-N
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Description

Mercury, di-2-propenyl-, also known as diallyl mercury, is an organomercury compound with the chemical formula C6H10Hg. This compound is characterized by the presence of two allyl groups (2-propenyl groups) bonded to a central mercury atom. Organomercury compounds are known for their diverse applications and unique chemical properties, although they are often associated with toxicity concerns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mercury, di-2-propenyl- typically involves the reaction of mercury(II) chloride with allyl magnesium bromide (Grignard reagent) in an anhydrous ether solution. The reaction proceeds as follows:

HgCl2+2CH2=CHCH2MgBr(CH2=CHCH2)2Hg+2MgBrClHgCl_2 + 2CH_2=CHCH_2MgBr \rightarrow (CH_2=CHCH_2)_2Hg + 2MgBrCl HgCl2​+2CH2​=CHCH2​MgBr→(CH2​=CHCH2​)2​Hg+2MgBrCl

This reaction requires careful control of temperature and anhydrous conditions to prevent the decomposition of the Grignard reagent and ensure the successful formation of the desired organomercury compound.

Industrial Production Methods

Industrial production of mercury, di-2-propenyl- is not common due to the toxicity and environmental concerns associated with mercury compounds. when produced, it follows similar synthetic routes as described above, with additional purification steps to ensure the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Mercury, di-2-propenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.

    Reduction: Reduction reactions can convert mercury, di-2-propenyl- to elemental mercury and allyl compounds.

    Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Mercury(II) oxide (HgO) and allyl alcohols.

    Reduction: Elemental mercury (Hg) and allyl compounds.

    Substitution: Various substituted organomercury compounds depending on the nucleophile used.

Scientific Research Applications

Mercury, di-2-propenyl- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

    Biology: Studied for its interactions with biological molecules and potential toxicological effects.

    Medicine: Investigated for its potential use in medicinal chemistry, although its toxicity limits its practical applications.

    Industry: Utilized in the production of certain specialized materials and as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism of action of mercury, di-2-propenyl- involves its ability to form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes. This interaction can inhibit the function of these biomolecules, leading to toxic effects. The compound can also disrupt cellular processes by binding to thiol groups in proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Mercury, di-2-propenyl disulfide: Another organomercury compound with similar chemical properties but different reactivity due to the presence of sulfur atoms.

    Mercury, di-2-propenyl tetrasulfide: Contains more sulfur atoms, leading to different chemical behavior and applications.

Uniqueness

Mercury, di-2-propenyl- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions

Properties

CAS No.

2097-71-4

Molecular Formula

C6H10Hg

Molecular Weight

282.74 g/mol

IUPAC Name

bis(prop-2-enyl)mercury

InChI

InChI=1S/2C3H5.Hg/c2*1-3-2;/h2*3H,1-2H2;

InChI Key

AQYFPYBUJYFOJA-UHFFFAOYSA-N

Canonical SMILES

C=CC[Hg]CC=C

Origin of Product

United States

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